molecular formula C12H11NO3 B12854465 6,7-Dimethoxyquinoline-4-carbaldehyde

6,7-Dimethoxyquinoline-4-carbaldehyde

Cat. No.: B12854465
M. Wt: 217.22 g/mol
InChI Key: YBXPQMDSGBEYEU-UHFFFAOYSA-N
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Description

6,7-Dimethoxyquinoline-4-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C11H11NO3 It is a derivative of quinoline, featuring methoxy groups at the 6 and 7 positions and an aldehyde group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxyquinoline-4-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis often begins with 2,4-dimethoxyaniline and ethyl acetoacetate.

    Cyclization: The initial step involves cyclization to form the quinoline ring system.

    Formylation: The aldehyde group is introduced at the 4 position through formylation reactions, often using reagents like Vilsmeier-Haack reagent (DMF and POCl3).

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity, along with cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxyquinoline-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: 6,7-Dimethoxyquinoline-4-carboxylic acid.

    Reduction: 6,7-Dimethoxyquinoline-4-methanol.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6,7-Dimethoxyquinoline-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly as inhibitors of specific enzymes or receptors.

    Industry: It can be used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxyquinoline-4-carbaldehyde depends on its specific application. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The methoxy and aldehyde groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxyquinoline: Lacks the aldehyde group at the 4 position.

    4-Chloro-6,7-dimethoxyquinoline: Contains a chloro group instead of an aldehyde group at the 4 position.

    6,7-Dimethoxyquinazoline: Features a different ring system with nitrogen atoms at positions 1 and 3.

Uniqueness

6,7-Dimethoxyquinoline-4-carbaldehyde is unique due to the presence of both methoxy groups and an aldehyde group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

6,7-dimethoxyquinoline-4-carbaldehyde

InChI

InChI=1S/C12H11NO3/c1-15-11-5-9-8(7-14)3-4-13-10(9)6-12(11)16-2/h3-7H,1-2H3

InChI Key

YBXPQMDSGBEYEU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)C=O

Origin of Product

United States

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